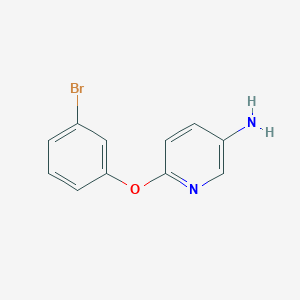
6-(3-Bromophenoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenoxy)pyridin-3-amine is an organic chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It has gained significant attention in scientific research due to its potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom . Unfortunately, detailed structural analysis such as bond lengths and angles could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound is solid at room temperature . The exact values for density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis often explores the reactivity of pyridine derivatives, including bromophenyl-substituted compounds similar to "6-(3-Bromophenoxy)pyridin-3-amine." Studies such as the one by Jianguo Ji et al. (2003) demonstrate the use of pyridine derivatives in selective amination processes catalyzed by palladium complexes, illustrating the compound's utility in synthesizing structurally diverse amines (Jianguo Ji et al., 2003). Similarly, Milan Urban et al. (2006) developed a modular and efficient methodology for preparing 6-substituted pyridin-2-yl C-nucleosides, showcasing the flexibility of pyridine derivatives in nucleoside synthesis (Milan Urban et al., 2006).
Polymer Chemistry and Materials Science
In the realm of polymer chemistry and materials science, compounds like "this compound" serve as building blocks for high-performance polymers. Xiaolong Wang et al. (2006) reported on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, highlighting the role of pyridine moieties in enhancing polymer properties such as thermal stability and mechanical strength (Xiaolong Wang et al., 2006). S. Mehdipour‐Ataei and Ahmad Amirshaghaghi (2004) explored the synthesis of poly(ether imide amide)s using 2,6-bis(4-aminophenoxy)pyridine, demonstrating the compound's utility in creating thermally stable and solution-processable polymers (S. Mehdipour‐Ataei and Ahmad Amirshaghaghi, 2004).
Advanced Functional Materials
Research on advanced functional materials leverages the structural and electronic properties of pyridine derivatives for diverse applications. For instance, Jian-Zhong Wu et al. (2004) synthesized manganese(II) complexes with pyridine-derived ligands, exploring their structural characteristics and magnetic properties, which are pertinent to materials science and catalysis (Jian-Zhong Wu et al., 2004). N. Reddig et al. (2004) investigated mononuclear manganese(III) catechol compounds as substrate adduct complexes, offering insights into the design of biomimetic catalysts and environmentally benign oxidation processes (N. Reddig et al., 2004).
Safety and Hazards
The safety information available indicates that 6-(3-Bromophenoxy)pyridin-3-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3-Bromophenoxy)pyridin-3-amine . These factors may include pH, temperature, presence of other molecules, and cellular context. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
Properties
IUPAC Name |
6-(3-bromophenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAJIEWZNPVSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954567-75-0 |
Source


|
| Record name | 6-(3-bromophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)


![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2967845.png)


![3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2967848.png)
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2967849.png)


![(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2967854.png)
![2-chloro-N-{2-[(3-methoxypropyl)(methyl)amino]ethyl}-8-methylquinoline-3-carboxamide](/img/structure/B2967855.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
